molecular formula C14H18N4S B2413648 methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate CAS No. 89292-69-3

methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate

Cat. No.: B2413648
CAS No.: 89292-69-3
M. Wt: 274.39
InChI Key: JPUVVMXEFDSEIV-JQIJEIRASA-N
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Description

Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is a chemical compound with the molecular formula C14H18N4S and a molecular weight of 274.39 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a benzyl group, a cyano group, and a carbimidothioate moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate typically involves the reaction of 4-benzylpiperazine with methyl isothiocyanate and cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-benzylpiperazine-1-carbimidothioate
  • Methyl 4-benzyl-N-cyanopiperazine-1-carbimidate
  • Methyl 4-benzyl-N-cyanopiperazine-1-carbamimidothioate

Uniqueness

Methyl 4-benzyl-N-cyanopiperazine-1-carbimidothioate is unique due to the presence of the cyano group and the carbimidothioate moiety, which confer distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable tool in scientific research .

Properties

IUPAC Name

methyl 4-benzyl-N-cyanopiperazine-1-carboximidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-19-14(16-12-15)18-9-7-17(8-10-18)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUVVMXEFDSEIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=NC#N)N1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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